2-{3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-{3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrazole ring, a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, and various substituents such as bromine and nitro groups. The presence of these functional groups and the heterocyclic core makes this compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include bromine, nitric acid, and various catalysts to facilitate the formation of the heterocyclic rings .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalytic systems, and process intensification techniques to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium catalysts for reduction reactions, and electrophiles such as halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield the corresponding amino compound, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
2-{3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2-{3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but lacks the thieno ring and specific substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Similar core structure but different substituents and functional groups.
Uniqueness
The uniqueness of 2-{3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C19H14BrN7O2S |
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Molecular Weight |
484.3 g/mol |
IUPAC Name |
4-[3-[(4-bromo-3-nitropyrazol-1-yl)methyl]phenyl]-11,12-dimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C19H14BrN7O2S/c1-10-11(2)30-19-15(10)18-22-16(23-26(18)9-21-19)13-5-3-4-12(6-13)7-25-8-14(20)17(24-25)27(28)29/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
IDQRCQJYYURRRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=CC(=C4)CN5C=C(C(=N5)[N+](=O)[O-])Br)C |
Origin of Product |
United States |
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